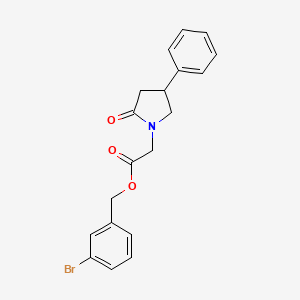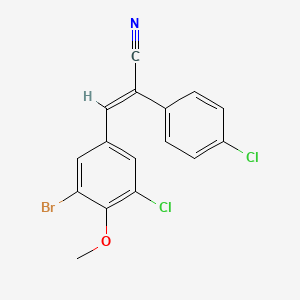
3-bromobenzyl (2-oxo-4-phenyl-1-pyrrolidinyl)acetate
Vue d'ensemble
Description
3-bromobenzyl (2-oxo-4-phenyl-1-pyrrolidinyl)acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as bromphenacemide and has a molecular formula of C19H17BrN2O3. It is a white to off-white powder that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 3-bromobenzyl (2-oxo-4-phenyl-1-pyrrolidinyl)acetate is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It also induces apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-bromobenzyl (2-oxo-4-phenyl-1-pyrrolidinyl)acetate has biochemical and physiological effects on cancer cells. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), which are involved in cancer cell growth and proliferation. It also induces apoptosis by activating caspase-3 and caspase-9, which are enzymes that play a role in programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-bromobenzyl (2-oxo-4-phenyl-1-pyrrolidinyl)acetate in lab experiments is its potential as a new anti-cancer drug. It has been found to be effective in inhibiting the growth of cancer cells, including drug-resistant cancer cells. However, one of the limitations is that its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 3-bromobenzyl (2-oxo-4-phenyl-1-pyrrolidinyl)acetate. One direction is to investigate its potential as a new anti-cancer drug and to determine its safety and efficacy in humans. Another direction is to study its mechanism of action in more detail and to identify other enzymes and pathways that it may target. Additionally, research can be conducted to explore its potential applications in other fields, such as neurodegenerative diseases and inflammation.
In conclusion, 3-bromobenzyl (2-oxo-4-phenyl-1-pyrrolidinyl)acetate is a chemical compound that has potential applications in various scientific research fields. Its anti-cancer properties and mechanism of action make it a promising candidate for the development of new anti-cancer drugs. However, more research is needed to determine its safety and efficacy in humans.
Applications De Recherche Scientifique
3-bromobenzyl (2-oxo-4-phenyl-1-pyrrolidinyl)acetate has been found to have potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective in treating drug-resistant cancer cells.
Propriétés
IUPAC Name |
(3-bromophenyl)methyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c20-17-8-4-5-14(9-17)13-24-19(23)12-21-11-16(10-18(21)22)15-6-2-1-3-7-15/h1-9,16H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCGNQAMWXXBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)OCC2=CC(=CC=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B4106849.png)
![1-{4-[(1,3-benzoxazol-2-ylthio)acetyl]-1-piperazinyl}-4-(4-methylphenyl)phthalazine](/img/structure/B4106858.png)
![N-(2-bromo-4,6-difluorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4106860.png)
![6-methyl-N-phenyl-2-thioxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4106881.png)
![1-(2-furoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4106886.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B4106890.png)
![1-(4-chlorophenyl)-4-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4106894.png)

![4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B4106909.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride](/img/structure/B4106923.png)

![methyl 2-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]benzoate](/img/structure/B4106937.png)

![1-[(3-nitrophenyl)sulfonyl]indoline](/img/structure/B4106962.png)